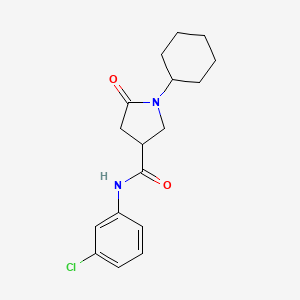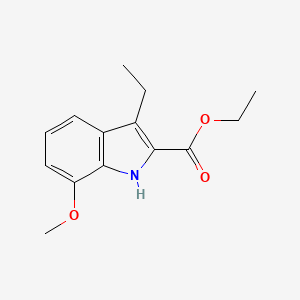
3-hydroxy-1-methyl-3-(4-morpholinyl)-5-nitro-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
3-hydroxy-1-methyl-3-(4-morpholinyl)-5-nitro-1,3-dihydro-2H-indol-2-one, also known as AG-490, is a chemical compound that has been widely studied in the scientific community due to its potential therapeutic applications. AG-490 belongs to the class of tyrosine kinase inhibitors, which are compounds that inhibit the activity of enzymes called tyrosine kinases, which play a crucial role in the regulation of cell growth and proliferation.
Mecanismo De Acción
3-hydroxy-1-methyl-3-(4-morpholinyl)-5-nitro-1,3-dihydro-2H-indol-2-one works by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in the regulation of cell growth and proliferation. Tyrosine kinases are overexpressed in many types of cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting the activity of these enzymes, this compound can block the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of cytokines, which are proteins that play a key role in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to inhibit the activity of tyrosine kinases, leading to a decrease in cell growth and proliferation. In addition, this compound has been shown to induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells. In immune cells, this compound has been shown to inhibit the activity of cytokines, leading to a decrease in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-1-methyl-3-(4-morpholinyl)-5-nitro-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it easier to design experiments and interpret results. In addition, this compound is relatively easy to synthesize, which makes it more accessible for researchers. However, there are also some limitations to the use of this compound in lab experiments. For example, it may not be effective in all types of cancer cells, and its effects may vary depending on the specific cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 3-hydroxy-1-methyl-3-(4-morpholinyl)-5-nitro-1,3-dihydro-2H-indol-2-one. One area of research is the development of more potent and selective tyrosine kinase inhibitors that can be used in the treatment of cancer and other diseases. Another area of research is the investigation of the potential use of this compound in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on different cell types and in different disease contexts.
Aplicaciones Científicas De Investigación
3-hydroxy-1-methyl-3-(4-morpholinyl)-5-nitro-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of tyrosine kinases that are overexpressed in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of cytokines, which are proteins that play a key role in the immune response. This compound has also been studied for its potential use in the treatment of autoimmune disorders, such as multiple sclerosis, by inhibiting the activity of immune cells that attack the body's own tissues.
Propiedades
IUPAC Name |
3-hydroxy-1-methyl-3-morpholin-4-yl-5-nitroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-14-11-3-2-9(16(19)20)8-10(11)13(18,12(14)17)15-4-6-21-7-5-15/h2-3,8,18H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWASSCFQIDPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(C1=O)(N3CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(diethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3872311.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile](/img/structure/B3872318.png)
![3-(4-bromophenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872325.png)
![N-(2-phenyl-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3872333.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3872355.png)

![2-[4-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenoxy]pyrimidine](/img/structure/B3872367.png)


![2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B3872399.png)

